molecular formula C8H4F6 B12452752 1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B12452752
M. Wt: 214.11 g/mol
InChI Key: GAEKJOSZHZMDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is a versatile fluorinated aromatic building block designed for advanced research and development. Compounds featuring a trifluoroethylbenzene core are of significant interest in the field of electrolyte engineering for next-generation energy storage. Research indicates that such structurally similar fluorinated diluents can enhance the thermodynamic stability of electrolytes in high-voltage lithium metal batteries (LMBs), a key technology for surpassing current energy density limits . The incorporation of multiple fluorine atoms promotes the formation of stable, LiF-rich interphases on electrode surfaces, which is critical for improving battery cycle life and safety . Beyond energy storage, the trifluoroethyl and fluorinated benzene motifs are established pharmacophores in medicinal chemistry. The trifluoromethyl (TFM or -CF3) group is a common feature in FDA-approved drugs, where its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity, and modulate the biological activity of therapeutic candidates . This compound serves as a critical synthetic intermediate for constructing more complex molecules in agrochemical and pharmaceutical research. The presence of halogens on the benzene ring provides reactive sites for further functionalization via cross-coupling reactions and other transition metal-catalyzed processes, enabling the synthesis of a diverse array of target structures . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, or for personal consumption. Researchers should handle this compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F6

Molecular Weight

214.11 g/mol

IUPAC Name

1,2,5-trifluoro-3-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)7(11)6(10)2-5/h1-2H,3H2

InChI Key

GAEKJOSZHZMDIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(F)(F)F)F)F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Trifluoroethylation of Aryl Halides

Method Overview :
Aryl iodides undergo nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethyl thioacetate in the presence of CuBr and benzylamine. This method, adapted from Ullmann-Goldberg coupling, introduces the trifluoroethyl group regioselectively.

Procedure :

  • Reagents :
    • Aryl iodide (e.g., 1,2,5-trifluoro-3-iodobenzene)
    • 2,2,2-Trifluoroethyl thioacetate (1.2 equiv)
    • CuBr (5 mol%), benzylamine (solvent/base)
  • Conditions :
    • Temperature: 110°C
    • Time: 6 hours
    • Atmosphere: Argon

Key Data :

Parameter Value
Yield 70–85%
Purity (GC-MS) >95%
Scalability Demonstrated at 50g scale

Mechanistic Insight :
CuBr facilitates oxidative addition of the aryl iodide, forming a Cu(III) intermediate. Thioacetate acts as a thiol surrogate, releasing CF3CH2S–, which couples with the aryl-copper complex.

Halogen Exchange Using Potassium Fluoride

Method Overview :
Fluorination of chlorinated precursors via KF in polar aprotic solvents (e.g., sulfolane) with phase-transfer catalysts (PTCs).

Procedure :

  • Starting Material : 1,2,5-Trichloro-3-(trichloromethyl)benzene
  • Reagents :
    • KF (3.0 equiv)
    • Sulfolane (solvent)
    • Quaternary ammonium salt (e.g., tetrabutylammonium bromide, 2 mol%)
  • Conditions :
    • Temperature: 220°C
    • Time: 48 hours
    • Pressure: 8 bar (autoclave)

Key Data :

Parameter Value
Conversion 92%
Selectivity 87% target product
Byproducts Difluorochlorobenzene (6.7%)

Optimization Notes :

  • Excess KF improves fluorine substitution but increases side reactions.
  • Lower temperatures (180°C) favor monofluorination but prolong reaction times.

Radical Trifluoroethylation via TBHP Initiation

Method Overview :
Aryl radicals generated from aryl boronic acids react with 2,2,2-trifluoroethyl iodide under oxidative conditions.

Procedure :

  • Reagents :
    • 1,2,5-Trifluorophenylboronic acid
    • CF3CH2I (1.5 equiv)
    • TBHP (tert-butyl hydroperoxide, 3.5 equiv)
    • Cu(NO3)2·2.5H2O (10 mol%)
  • Conditions :
    • Solvent: H2O
    • Temperature: 25°C
    • Time: 2 hours

Key Data :

Parameter Value
Yield 58–65%
Radical Trapping TEMPO suppresses reaction (confirms radical pathway)

Limitations :

  • Requires electron-deficient aryl boronic acids.
  • Competing proto-deboronation reduces yields.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Copper-Catalyzed 85 95 High Moderate
Halogen Exchange 87 92 Industrial Low
Radical 65 90 Lab-scale High

Advantages/Disadvantages :

  • Copper-Catalyzed : High regioselectivity but requires inert conditions.
  • Halogen Exchange : Scalable but energy-intensive.
  • Radical : Mild conditions but limited substrate scope.

Industrial-Scale Considerations

  • Catalyst Recovery : CuBr in benzylamine systems can be recycled via filtration, reducing costs.
  • Waste Management : KF/sulfolane mixtures require neutralization to avoid HF emissions.
  • Safety : Exothermic fluorination steps necessitate controlled heating and pressure relief systems.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group can yield trifluoroacetic acid, while reduction can produce trifluoroethanol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzene Derivatives

(a) 1,2,4,5-Tetrachloro-3-(methylthio)benzene
  • Structure : Benzene with chlorine atoms at positions 1,2,4,5 and a methylthio (-SCH₃) group at position 3.
  • Key Differences :
    • Substituent Effects : Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects. The methylthio group is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group.
    • Applications : Primarily used as a pesticide intermediate (e.g., tetrasul sulfoxide) .
  • Comparison : The target compound’s fluorine substituents and trifluoroethyl group enhance stability and hydrophobicity, making it more suitable for applications requiring oxidative resistance.
(b) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride
  • Structure : An acetamide derivative with a trifluoroethyl group attached to the nitrogen atom.
  • Key Differences :
    • Backbone : The trifluoroethyl group is part of an amide rather than a benzene ring.
    • Reactivity : The amide functionality introduces hydrogen-bonding capacity, unlike the aromatic system of the target compound.
  • Applications : Likely serves as a pharmaceutical intermediate (e.g., kinase inhibitors) .

Haloalkyl-Substituted Aromatics

(a) Trifluoromethyl (-CF₃) vs. Trifluoroethyl (-CH₂CF₃) Substituents
  • Electronic Effects : Both groups are electron-withdrawing, but the trifluoroethyl group introduces a slight inductive effect attenuation due to the ethylene spacer.
(b) 1,3,5-Tris(3-bromophenyl)benzene
  • Structure : A brominated triarylbenzene with bromine at meta positions.
  • Key Differences :
    • Halogen Type : Bromine is less electronegative than fluorine but offers heavier atom effects for applications in materials science (e.g., flame retardants).
    • Symmetry : The symmetrical substitution contrasts with the asymmetrical fluorine/trifluoroethyl pattern in the target compound .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene C₈H₄F₆ -F (1,2,5), -CH₂CF₃ (3) ~226 Pharmaceutical intermediates
1,2,4,5-Tetrachloro-3-(methylthio)benzene C₇H₄Cl₄S -Cl (1,2,4,5), -SCH₃ (3) ~282 Pesticide intermediates
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl C₄H₇F₃N₂O·HCl -NHCOCH₂NH(CF₃) ~224 Drug synthesis
1,3,5-Tris(3-bromophenyl)benzene C₂₄H₁₅Br₃ -Br (meta) ~580 Materials science

Key Research Findings

  • Electronic Effects : The trifluoroethyl group in the target compound enhances electron deficiency on the benzene ring, favoring nucleophilic aromatic substitution reactions over electrophilic ones .
  • Stability : Fluorine substituents increase resistance to metabolic degradation, making the compound advantageous in drug design compared to chlorinated analogs .
  • Steric Hindrance : The trifluoroethyl group may reduce reactivity at the para position relative to smaller substituents like -CF₃ .

Biological Activity

1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by its unique electronic properties due to the presence of multiple fluorine atoms. This compound is part of a class of chemicals that have garnered interest in medicinal chemistry and materials science due to their potential biological activities and applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 214.11 g/mol
  • Structure : The compound features a benzene ring substituted with trifluoroethyl and trifluoromethyl groups, which significantly influence its chemical reactivity and interactions with biological systems.

Biological Activity Overview

This compound exhibits various biological activities that are influenced by its fluorinated structure. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can affect drug absorption and distribution.

Key Biological Activities

  • Antimicrobial Activity : Research indicates that fluorinated compounds can exhibit antimicrobial properties. The electron-withdrawing nature of the fluorine atoms may enhance interactions with microbial enzymes or receptors.
  • Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes. For instance, studies on similar compounds suggest potential inhibition of proteases and other critical enzymes involved in metabolic pathways.
  • Cytotoxicity : Some studies have suggested that fluorinated compounds may induce cytotoxic effects in cancer cell lines, potentially serving as leads for anticancer drug development.

Case Study 1: Enzyme Inhibition

A study investigating the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds found that the incorporation of trifluoromethyl groups significantly increased the potency of inhibitors targeting specific enzymes involved in cancer metabolism. For example, a related compound demonstrated a six-fold increase in inhibitory activity against serotonin uptake compared to non-fluorinated analogs .

Case Study 2: Antimicrobial Properties

In a comparative analysis of antimicrobial activities among various fluorinated compounds, this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the role of the trifluoroethyl group in enhancing membrane permeability, leading to increased antimicrobial efficacy .

Case Study 3: Cytotoxicity in Cancer Cells

Research published in a peer-reviewed journal reported that several fluorinated benzene derivatives showed promising cytotoxic effects against human cancer cell lines. The study specifically noted that structural modifications involving trifluoroethyl groups enhanced the compounds' ability to induce apoptosis in targeted cells .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Trifluoromethyl-4-vinylbenzeneContains a vinyl groupEngages in polymerization; potential antimicrobial activity
BenzotrifluorideContains three fluorine substituentsUsed as a solvent; moderate enzyme inhibition
1-Iodo-2-(trifluoromethyl)benzeneContains an iodine substituentExhibits different reactivity patterns; potential anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.